molecular formula C10H7BrO3 B11726928 4-(4-Bromophenyl)-4-oxobut-2-enoic acid

4-(4-Bromophenyl)-4-oxobut-2-enoic acid

Cat. No.: B11726928
M. Wt: 255.06 g/mol
InChI Key: CJNVLFPUEBQQMZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-oxobut-2-enoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid using bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . Another method includes the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can cause depolarization of the transmembrane potential difference in certain cells, affecting cellular functions . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromophenyl group with an oxobut-2-enoic acid moiety, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and industrial uses.

Properties

IUPAC Name

4-(4-bromophenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNVLFPUEBQQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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